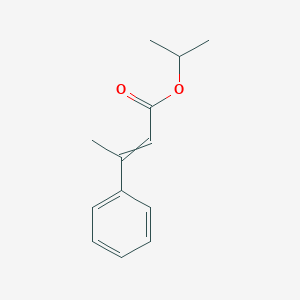
Propan-2-yl 3-phenylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 3-phenylbut-2-enoate is a chemical compound that belongs to the class of cinnamate esters . It is known for its unique structure, which includes a phenyl group attached to a but-2-enoate moiety. This compound has a molecular weight of 204.115 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-phenylbut-2-enoate can be synthesized through various organic synthesis methods. One common method involves the esterification of 3-phenylbut-2-enoic acid with propan-2-ol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 3-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-phenylbut-2-enoic acid or 3-phenylbutan-2-one.
Reduction: Formation of 3-phenylbut-2-en-1-ol.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Propan-2-yl 3-phenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of propan-2-yl 3-phenylbut-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 3-phenylbut-2-enoic acid and propan-2-ol . These metabolites can then participate in further biochemical pathways, exerting their effects on cellular processes .
Comparación Con Compuestos Similares
Propan-2-yl 3-phenylbut-2-enoate can be compared with other cinnamate esters, such as:
- Methyl cinnamate
- Ethyl cinnamate
- Butyl cinnamate
Uniqueness
What sets this compound apart is its specific ester group, which can influence its reactivity and biological activity. The presence of the propan-2-yl group can also affect its solubility and interaction with other molecules .
Similar Compounds
- Methyl cinnamate : Known for its use in fragrances and flavorings.
- Ethyl cinnamate : Used in the synthesis of pharmaceuticals and agrochemicals.
- Butyl cinnamate : Employed in the production of plasticizers and resins .
Propiedades
Número CAS |
828935-27-9 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
propan-2-yl 3-phenylbut-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-10(2)15-13(14)9-11(3)12-7-5-4-6-8-12/h4-10H,1-3H3 |
Clave InChI |
CLXQCOVGANTJSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C=C(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
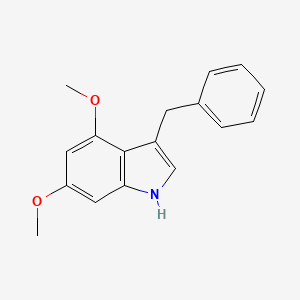
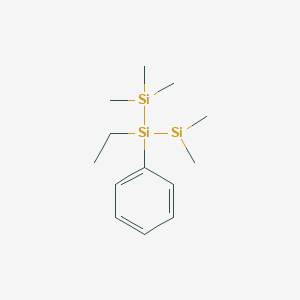
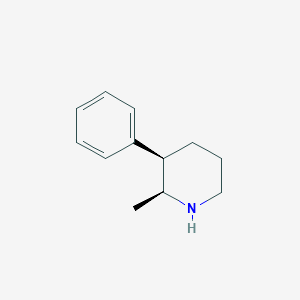
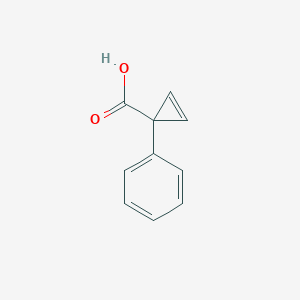
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
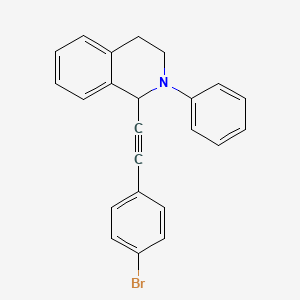
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
